

# Budiodarone: A Technical Guide to its Chemical Structure, Analogs, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BUDIODARONE**

Cat. No.: **B1666113**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Budiodarone** (formerly ATI-2042) is a next-generation antiarrhythmic agent developed as a rationally designed analog of amiodarone. It aims to replicate the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of the chemical structure of **Budiodarone**, its known analogs, and the underlying structure-activity relationships. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside a summary of available quantitative data. Furthermore, this guide visualizes key concepts, including its mechanism of action and experimental workflows, to facilitate a deeper understanding for researchers in the field of cardiovascular drug discovery.

## Chemical Structure of Budiodarone

**Budiodarone**, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, is a structural analog of amiodarone.<sup>[1]</sup> The core structure features a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran moiety, which is crucial for its antiarrhythmic activity. The key structural modification in **Budiodarone** compared to amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.<sup>[2][3]</sup> This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast to amiodarone's half-life of 35-68 days.<sup>[2][4]</sup>

| Property          | Value                                                                                           | Reference           |
|-------------------|-------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | <a href="#">[1]</a> |
| Synonyms          | ATI-2042                                                                                        | <a href="#">[5]</a> |
| Molecular Formula | C27H31I2NO5                                                                                     | <a href="#">[1]</a> |
| Molecular Weight  | 703.35 g/mol                                                                                    | <a href="#">[1]</a> |
| Canonical SMILES  | <chem>CCC(C)OC(=O)CC1=C(C2=C C=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I</chem>                | <a href="#">[1]</a> |
| InChI Key         | ZXOSVKYCXLTVGS-KRWDZBQOSA-N                                                                     | <a href="#">[2]</a> |

## Budiodarone Analogs and Structure-Activity Relationship (SAR)

While specific research on a wide range of **Budiodarone** analogs is limited in the public domain, the extensive studies on amiodarone analogs provide valuable insights into the structure-activity relationships that likely govern the therapeutic and pharmacokinetic properties of **Budiodarone** and its potential derivatives.

The amiodarone scaffold can be divided into three key regions for SAR analysis: the benzofuran core, the di-iodinated benzoyl group, and the diethylaminoethoxy side chain.[\[5\]](#)

- **Benzofuran Core:** The 2-butylbenzofuran moiety is considered essential for antiarrhythmic activity. Modifications to this core generally lead to a loss of potency.[\[5\]](#) The introduction of an ester-containing side chain at the 2-position, as seen in **Budiodarone**, is a key strategy to introduce metabolic instability and shorten the half-life.[\[2\]](#)
- **Di-iodinated Benzoyl Group:** The two iodine atoms on the benzoyl ring are critical for the Class III antiarrhythmic activity (potassium channel blockade) but are also implicated in the

thyroid-related side effects of amiodarone.[\[5\]](#) Analogs lacking these iodine atoms, such as dronedarone, exhibit a different safety profile.[\[1\]\[6\]](#)

- **Diethylaminoethoxy Side Chain:** This side chain influences the pharmacokinetic properties and interaction with ion channels. Modifications to the amine substitution can affect the compound's basicity and overall lipophilicity.[\[7\]](#)

A review of amiodarone homologs with ester side chains at the 2-position of the benzofuran ring demonstrated a correlation between the steric hindrance of the ester group and the compound's half-life.[\[2\]](#)

| Ester Side Chain                      | Half-life (minutes) |
|---------------------------------------|---------------------|
| Methyl acetate                        | 12                  |
| Ethyl acetate                         | 60                  |
| Isopropyl acetate                     | 30                  |
| Sec-butyl acetate (as in Budiodarone) | 90                  |
| Neopentyl acetate                     | 240                 |

Data adapted from a review on amiodarone homologs and should be considered illustrative for the SAR of **Budiodarone** analogs.[\[2\]](#)

This suggests that while increasing the bulk of the ester group can prolong the half-life by sterically hindering esterase activity, there is a trade-off with pharmacological activity, as the neopentyl acetate homolog was found to be inactive.[\[2\]](#)

## Mechanism of Action and Signaling Pathways

**Budiodarone** is a multi-ion channel blocker, exhibiting a pharmacological profile qualitatively similar to amiodarone.[\[8\]](#) Its primary mechanism of action involves the direct inhibition of several key cardiac ion channels, leading to a prolongation of the cardiac action potential and an increase in the refractory period.[\[2\]](#) There is currently no substantial evidence to suggest that **Budiodarone** significantly interacts with downstream signaling pathways; its effects are

considered to be a direct electrophysiological modulation at the cardiomyocyte cell membrane.

[1]

The key ion channels modulated by **Budiodarone** include:

- Potassium Channels (IKr and IKs): Inhibition of the rapid and slow components of the delayed rectifier potassium current prolongs the repolarization phase of the action potential.  
[2]
- Sodium Channels (INa): Blockade of fast sodium channels slows the rate of depolarization.  
[2]
- Calcium Channels (ICa,L): Inhibition of L-type calcium channels reduces calcium influx during the plateau phase.[2]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scirp.org [scirp.org]
- 2. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]
- 3. Structure-Activity Relationship and Voltage Dependence for the Drug-Drug Interaction between Amiodarone Analogs and MNI-1 at the L-type Cav Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amiodarone as paradigm for developing new drugs for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Budiodarone: A Technical Guide to its Chemical Structure, Analogs, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666113#budiodarone-chemical-structure-and-analogs]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)